molecular formula C10H20O4S4 B14476246 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol CAS No. 69962-16-9

2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol

Cat. No.: B14476246
CAS No.: 69962-16-9
M. Wt: 332.5 g/mol
InChI Key: DTDDIQOIHKHXHJ-UHFFFAOYSA-N
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Description

2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol is an organic compound with the molecular formula C10H20O4S4 and a molecular weight of 332.52 g/mol . This compound is characterized by the presence of multiple hydroxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves multiple steps, typically starting with the reaction of ethylene glycol with sulfur-containing reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and p-toluenesulfonyl chloride for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and sulfanyl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and reactions. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar compounds to 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol include other multi-functional alcohols and thiols, such as:

The uniqueness of this compound lies in its combination of hydroxyl and sulfanyl groups, providing a versatile platform for various chemical and biochemical applications.

Properties

CAS No.

69962-16-9

Molecular Formula

C10H20O4S4

Molecular Weight

332.5 g/mol

IUPAC Name

2-[1,2,2-tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol

InChI

InChI=1S/C10H20O4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h11-14H,1-8H2

InChI Key

DTDDIQOIHKHXHJ-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=C(SCCO)SCCO)SCCO)O

Origin of Product

United States

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